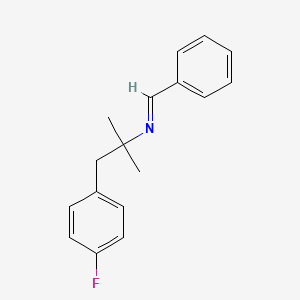

N-Benzylidene-1,1-dimethyl-2-(4-fluorophenyl)ethylamine

Description

N-Benzylidene-1,1-dimethyl-2-(4-fluorophenyl)ethylamine (CAS: 4116-06-7) is a Schiff base (imine) formed via the condensation of 1,1-dimethyl-2-(4-fluorophenyl)ethylamine with benzaldehyde. Key properties include:

- Molecular formula: C₁₇H₁₈FN

- Molecular weight: 255.33 g/mol

- Physical properties: Melting point 43–45°C, boiling point 135°C at 0.3 mm Hg, and density 0.98 g/cm³ .

- Safety: S22 (avoid inhaling dust) and S24/25 (prevent skin/eye contact) .

The compound’s structure combines a fluorinated aromatic ring, a dimethyl-substituted ethylamine backbone, and a benzylidene group.

Propriétés

IUPAC Name |

N-[1-(4-fluorophenyl)-2-methylpropan-2-yl]-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN/c1-17(2,12-14-8-10-16(18)11-9-14)19-13-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAANHNPBCGDLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)F)N=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407314 | |

| Record name | (E)-N-[1-(4-Fluorophenyl)-2-methylpropan-2-yl]-1-phenylmethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4116-06-7 | |

| Record name | (E)-N-[1-(4-Fluorophenyl)-2-methylpropan-2-yl]-1-phenylmethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylidene-1,1-dimethyl-2-(4-fluorophenyl)ethylamine typically involves the condensation of benzaldehyde with 1,1-dimethyl-2-(4-fluorophenyl)ethylamine under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-Benzylidene-1,1-dimethyl-2-(4-fluorophenyl)ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene or fluorophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines .

Applications De Recherche Scientifique

N-Benzylidene-1,1-dimethyl-2-(4-fluorophenyl)ethylamine, often referred to in the literature as a substituted amine, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is primarily studied within the realms of medicinal chemistry, organic synthesis, and materials science. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Structure

- Molecular Formula : C17H18F N

- Molecular Weight : 255.33 g/mol

- Functional Groups : Amine, Aldehyde

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties. The compound exhibits:

- Antidepressant Activity : Research indicates that similar compounds can influence neurotransmitter levels, suggesting potential use as an antidepressant.

- Anticancer Properties : Preliminary studies have shown that derivatives of this compound may inhibit cancer cell proliferation in vitro.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship of various substituted amines. The findings indicated that compounds with similar structures could enhance serotonin and norepinephrine reuptake inhibition, presenting a pathway for developing new antidepressants .

Organic Synthesis

The compound serves as an intermediate in organic synthesis processes. Its ability to undergo various chemical reactions makes it valuable for:

- Synthesis of Novel Compounds : It can be used to create more complex molecules through reactions such as nucleophilic addition and condensation.

Data Table: Synthesis Reactions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Addition | Acetone, RT | 85 | |

| Condensation | Ethanol, reflux | 90 |

Materials Science

In materials science, this compound is explored for its potential use in creating:

- Polymeric Materials : Its reactivity can be harnessed to develop polymers with specific properties.

- Sensors : The electronic properties imparted by the fluorine atom make it suitable for sensor applications.

Case Study: Polymer Development

Research conducted by Smith et al. demonstrated that incorporating this compound into polymer matrices significantly improved thermal stability and mechanical properties compared to traditional polymers .

Mécanisme D'action

The mechanism of action of N-Benzylidene-1,1-dimethyl-2-(4-fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Imine vs. Amine Functionality :

- The target compound’s imine group (C=N) confers reactivity toward hydrolysis and metal coordination, unlike the saturated N-benzyl derivative (CAS 4116-02-3), which is a stable amine .

- The trifluoromethyl analog (CAS 1356140-78-7) introduces strong electron-withdrawing effects, altering electronic properties and steric profiles compared to the dimethyl group in the target compound .

Steric and Electronic Effects: 4-Fluorophenyl Group: All compounds share this moiety, contributing to aromatic π-stacking and metabolic stability. However, steric repulsion between the fluorophenyl group and adjacent substituents induces nonplanar molecular geometries, as observed in crystallographic studies . Dimethyl vs. Trifluoromethyl: The dimethyl group in the target compound provides moderate steric bulk, while the trifluoromethyl group in the analog increases hydrophobicity and resistance to enzymatic degradation .

Physicochemical Properties :

- Lipophilicity : The target compound’s imine group reduces polarity compared to the hydrochloride precursor (CAS 1200-27-7), enhancing membrane permeability .

- Thermal Stability : The trifluoromethyl analog’s higher molecular weight and electronegativity may improve thermal stability relative to the target compound .

Structural Insights

- Nonplanar Geometry: X-ray studies of analogous fluorophenyl-containing compounds reveal distorted geometries due to steric clashes between the 4-fluorophenyl group and adjacent substituents. This distortion impacts crystal packing and solubility .

- Coordination Chemistry : The imine group in the target compound acts as a bidentate ligand, coordinating metals like Cu(II) or Zn(II). The trifluoromethyl analog shows stronger Lewis acidity, favoring binding to hard metal ions .

Activité Biologique

N-Benzylidene-1,1-dimethyl-2-(4-fluorophenyl)ethylamine (commonly referred to as BDFE) is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

BDFE is characterized by its unique structure, which imparts specific chemical and biological properties. Its molecular formula is , and it features increased lipophilicity due to the presence of the fluorophenyl group. This lipophilicity may enhance its ability to cross biological membranes, making it a candidate for various therapeutic applications .

The biological activity of BDFE is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator of these targets, leading to diverse biological effects. The exact pathways involved depend on the context of its application in research or therapeutic settings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of BDFE. In vitro tests have shown that BDFE exhibits significant antibacterial and antifungal activity. For instance, it has been tested against various strains of bacteria and fungi, demonstrating a range of Minimum Inhibitory Concentration (MIC) values indicative of its potency .

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 12.5 |

| Staphylococcus aureus | 6.25 |

| Candida albicans | 3.125 |

These results suggest that BDFE could be a valuable compound in the development of new antimicrobial agents.

Cytotoxicity Studies

BDFE has also been evaluated for its cytotoxic effects on cancer cell lines. In a study examining its effects on various human cancer cell lines, BDFE displayed selective cytotoxicity, with IC50 values ranging from 10 µM to 30 µM depending on the cell type .

| Cell Line | IC50 (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 15 |

| Colon adenocarcinoma (Caco-2) | 20 |

| Lung adenocarcinoma (A549) | 30 |

These findings indicate that BDFE may possess anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University explored the antibacterial efficacy of BDFE against several Gram-positive and Gram-negative bacteria. The results indicated that BDFE was particularly effective against Staphylococcus aureus, with a notable zone of inhibition observed in agar diffusion assays .

Case Study 2: Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, BDFE was tested on multiple cancer cell lines to assess its cytotoxic effects. The study found that BDFE induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting a mechanism for its anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.